3-Chloro-6-cyclopropylpyridazine

概述

描述

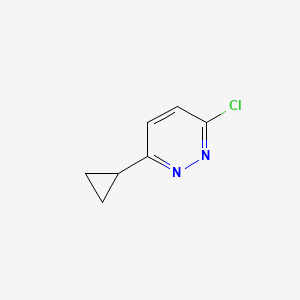

3-Chloro-6-cyclopropylpyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the third position and a cyclopropyl group at the sixth position. Pyridazine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-6-cyclopropylpyridazine involves the reaction of 3,6-dichloropyridazine with cyclopropylamine. The reaction typically takes place in an organic solvent such as acetonitrile, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

3-Chloro-6-cyclopropylpyridazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.

Oxidation: Pyridazine N-oxides.

Reduction: Dihydropyridazine derivatives.

科学研究应用

3-Chloro-6-cyclopropylpyridazine has several scientific research applications:

作用机制

The mechanism of action of 3-Chloro-6-cyclopropylpyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

3-Chloro-6-cyclopropylpyridazine can be compared with other pyridazine derivatives such as:

3,6-Dichloropyridazine: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its biological activity.

3-Amino-6-chloropyridazine: Contains an amino group instead of a cyclopropyl group, which can significantly alter its reactivity and biological properties.

6-Phenyl-3(2H)-pyridazinone: Substituted with a phenyl group, leading to different pharmacological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

3-Chloro-6-cyclopropylpyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a chlorine atom and a cyclopropyl group. This unique structure contributes to its distinct steric and electronic properties, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. In vitro studies have demonstrated its ability to inhibit the growth of certain strains, suggesting potential applications in treating infectious diseases.

Anticancer Properties

The compound has shown promise in cancer research, particularly through its interaction with specific molecular targets involved in tumorigenesis. For instance, it has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancer cells .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, thereby modulating their activity. For example, studies have shown that it interacts with Leishmania trypanothione reductase, an enzyme vital for the survival of the Leishmania parasite, indicating its potential as an antileishmanial agent.

Inhibition Studies

A study focused on the structure-activity relationship (SAR) of pyridazine derivatives highlighted that modifications to the cyclopropyl group can significantly enhance biological activity. The IC50 values for various derivatives were reported, showing that certain substitutions led to improved potency against specific targets .

| Compound | Target | IC50 Value (μM) |

|---|---|---|

| This compound | DHODH | 0.5 |

| Ethyl this compound-4-carboxylate | Leishmania trypanothione reductase | 0.2 |

These findings underscore the importance of structural modifications in optimizing therapeutic efficacy.

Case Study: Antileishmanial Activity

In a recent study, ethyl this compound-4-carboxylate was evaluated for its antileishmanial activity. The compound demonstrated significant inhibition of Leishmania growth in vitro, with molecular docking studies revealing strong binding affinity to the target enzyme. This highlights the potential of pyridazine derivatives in developing new treatments for leishmaniasis.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been assessed through various studies. It is essential to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics to predict its behavior in biological systems. Early results suggest favorable pharmacokinetic profiles that warrant further investigation into its safety and efficacy in clinical settings.

常见问题

Basic Research Questions

Q. What are the most effective synthetic routes for 3-Chloro-6-cyclopropylpyridazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, 3,6-dichloropyridazine derivatives can undergo cyclopropane functionalization via palladium-catalyzed coupling reactions. Microwave-assisted synthesis (e.g., 80–120°C, 1–4 hrs) improves yield by enhancing reaction kinetics and reducing side products . Optimization can employ factorial design to test variables like temperature, catalyst loading, and solvent polarity, ensuring reproducibility .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of HPLC (≥98% purity threshold), NMR (¹H/¹³C for cyclopropyl and pyridazine ring confirmation), and mass spectrometry (exact mass ±0.001 Da). X-ray crystallography is critical for resolving steric effects from the cyclopropyl group, as shown in structurally analogous compounds like 3-Chloro-6-[2-(cyclopentylidene)-hydrazin-1-yl]pyridazine .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific GHS data may be limited, structurally similar pyridazine derivatives require PPE (gloves, goggles), inert-atmosphere handling (due to potential halogen reactivity), and storage at –20°C under argon . Contingency plans should include neutralization protocols for spills (e.g., sodium bicarbonate for acidic byproducts) .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives of this compound for biological activity studies?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Quantum chemical reaction path searches (e.g., ICReDD’s workflow) identify optimal substitution sites, while molecular docking screens cyclopropyl interactions with target proteins . For example, boron-containing analogs (e.g., 3-Chloro-6-(dioxaborolan-2-yl)pyridazine) show enhanced binding in kinase inhibitors .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Use variable-temperature NMR to detect dynamic processes. Compare experimental data with computational predictions (e.g., Gaussian-optimized geometries) . For ambiguous mass spectra fragments, tandem MS/MS with collision-induced dissociation clarifies decomposition pathways .

Q. How do steric and electronic effects of the cyclopropyl group influence regioselectivity in further functionalization?

- Methodological Answer : The cyclopropyl group introduces steric hindrance, directing electrophilic substitution to the C4 position of the pyridazine ring. Experimental studies on analogs (e.g., 3,6-Dichloro-4-isopropylpyridazine) show that electron-withdrawing groups reduce reactivity at C3, favoring nucleophilic attack at C6. Kinetic studies under varying pH and solvent dielectric constants quantify these effects .

Q. Methodological Frameworks

Q. What experimental designs are optimal for studying the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : Employ a 2³ factorial design testing catalyst type (Pd vs. Cu), ligand (phosphine vs. N-heterocyclic carbene), and solvent (DMF vs. THF). Response surface methodology (RSM) models yield and enantiomeric excess. Control experiments should include kinetic isotope effects to probe rate-determining steps .

Q. How can researchers integrate this compound into continuous-flow systems for scalable synthesis?

- Methodological Answer : Use microreactors with residence times <5 mins to minimize decomposition. In-line FTIR monitors intermediate formation, while membrane separation (e.g., nanofiltration) isolates products. Process simulation tools (e.g., COMSOL Multiphysics) optimize heat transfer and mixing efficiency .

Q. Data Interpretation and Validation

Q. How should researchers validate the biological activity of this compound analogs against conflicting in vitro/in vivo results?

- Methodological Answer : Conduct dose-response assays (IC50/EC50) across multiple cell lines to assess selectivity. For in vivo contradictions, evaluate pharmacokinetics (e.g., bioavailability via LC-MS/MS) and metabolite profiling. Cross-reference with literature on structurally related kinase inhibitors (e.g., SB-202190 analogs) to identify off-target effects .

Q. What statistical approaches are recommended for analyzing high-throughput screening data for this compound?

属性

IUPAC Name |

3-chloro-6-cyclopropylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJSHZDZIPOAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680476 | |

| Record name | 3-Chloro-6-cyclopropylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046816-38-9 | |

| Record name | 3-Chloro-6-cyclopropylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-cyclopropylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。